molecular formula C13H22O4 B11756498 (3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one

(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one

Cat. No.: B11756498
M. Wt: 242.31 g/mol
InChI Key: UUESWEJJLSMKFT-IEBDPFPHSA-N
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Description

(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one is a complex organic compound with a unique structure that includes a cyclopentane ring fused with a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of microwave irradiation has also been explored to accelerate reaction times and improve yields . Additionally, the purification of the compound is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which (3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity or function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butoxymethyl group in (3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one distinguishes it from similar compounds, enhancing its solubility and stability. This unique feature makes it particularly valuable in applications requiring these properties .

Properties

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

(3aR,6R,6aR)-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxymethyl]-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one

InChI

InChI=1S/C13H22O4/c1-12(2,3)15-7-8-6-9(14)11-10(8)16-13(4,5)17-11/h8,10-11H,6-7H2,1-5H3/t8-,10-,11+/m1/s1

InChI Key

UUESWEJJLSMKFT-IEBDPFPHSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](CC(=O)[C@@H]2O1)COC(C)(C)C)C

Canonical SMILES

CC1(OC2C(CC(=O)C2O1)COC(C)(C)C)C

Origin of Product

United States

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